An In-Depth Technical Guide to 5-(Methylamino)pentan-1-ol Hydrochloride: Structure, Properties, and Scientific Context
An In-Depth Technical Guide to 5-(Methylamino)pentan-1-ol Hydrochloride: Structure, Properties, and Scientific Context
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Methylamino)pentan-1-ol hydrochloride, a bifunctional organic compound of significant interest in pharmaceutical and chemical synthesis. We will delve into its molecular structure, physicochemical properties, and the scientific rationale for its application, offering field-proven insights for professionals in drug development and chemical research.
Chemical Identity and Nomenclature
Accurate identification is the cornerstone of chemical research. 5-(Methylamino)pentan-1-ol and its hydrochloride salt are identified by several key descriptors. The free base, an amino alcohol, is frequently converted to its hydrochloride salt to enhance stability and handling.
| Identifier | 5-(Methylamino)pentan-1-ol (Free Base) | 5-(Methylamino)pentan-1-ol HCl (Salt) |
| Primary Name | 5-(Methylamino)pentan-1-ol | 5-(Methylamino)pentan-1-ol hydrochloride |
| Synonyms | 5-(Methylamino)-1-pentanol, (5-Hydroxypentyl)methylamine | Not commonly specified |
| CAS Number | 2751-70-4[1][2][3][4] | 124455-58-9[5] |
Molecular Structure and Composition
The utility of 5-(Methylamino)pentan-1-ol hydrochloride stems directly from its unique molecular architecture, which features two highly reactive functional groups.
The Free Base: A Bifunctional Building Block
The core of the molecule is a five-carbon aliphatic chain. At one end (C1) is a primary alcohol (hydroxyl group, -OH), and at the other end (C5) is a secondary amine (methylamino group, -NHCH₃). This bifunctional nature is critical; the hydroxyl group can undergo esterification, etherification, or be replaced by other functional groups, while the nucleophilic amine group readily reacts with electrophiles like carboxylic acids and aldehydes.[6]
This dual reactivity makes it a valuable linker molecule in the synthesis of more complex chemical entities, including PROTACs (Proteolysis Targeting Chimeras).[3]
Caption: Structure of 5-(Methylamino)pentan-1-ol (Free Base).
The Hydrochloride Salt: Enhancing Utility
In practice, the free base is often converted to its hydrochloride salt. This is achieved by reacting the basic methylamino group with hydrochloric acid (HCl).
Causality for Salt Formation: Free amines can be susceptible to atmospheric oxidation and are often oily liquids that are difficult to handle and purify. The formation of the hydrochloride salt protonates the nitrogen atom, creating a positively charged ammonium ion, with the chloride ion as the counter-ion. This ionic character typically transforms the compound into a more stable, crystalline solid, which is easier to weigh and store. Furthermore, the salt form often exhibits enhanced solubility in aqueous and protic solvents, a significant advantage in many reaction and formulation protocols.
Caption: Ionic structure of 5-(Methylamino)pentan-1-ol Hydrochloride.
Molecular Weight and Physicochemical Properties
The molecular weight is a fundamental property for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.
Molecular Weight Determination
The molecular weight of the free base is calculated from its molecular formula, C₆H₁₅NO. The hydrochloride salt's molecular weight is the sum of the free base and one equivalent of hydrogen chloride (HCl).
| Compound Form | Molecular Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |
| Free Base | C₆H₁₅NO | 117.19[1][2][3][4] | 117.1154[7] |
| Hydrochloride Salt | C₆H₁₆ClNO | 153.65 (calculated) | 153.0920 (from source)[5] |
Key Physicochemical Data
The following table summarizes essential properties and identifiers crucial for laboratory use and data management.
| Property | Value | Source |
| Physical Form (Free Base) | Liquid or Pale-yellow to Yellow-brown Solid | [1][8] |
| Typical Purity | ≥95% | [1][2] |
| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [1][2] |
| Canonical SMILES | CNCCCCCO | [7] |
| InChIKey | IUJAXFLKTQXMHJ-UHFFFAOYSA-N | [1][8] |
Conceptual Workflow for Structural Verification
To ensure the identity and purity of 5-(Methylamino)pentan-1-ol hydrochloride, a multi-step analytical workflow is employed. This self-validating process combines spectroscopic and spectrometric techniques to provide orthogonal confirmation of the molecule's structure and mass.
Caption: Conceptual workflow for the structural verification of the compound.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework, confirming the presence of the pentyl chain, the N-methyl group, and the carbons bearing the hydroxyl and amino groups.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion peak corresponding to the protonated free base [M+H]⁺ at m/z 118.12, confirming the molecular mass.
-
Infrared (IR) Spectroscopy: FTIR analysis reveals characteristic absorption bands for the O-H (broad), N-H (sharp), and C-H bonds, verifying the presence of the key functional groups.
By integrating these techniques, researchers can authoritatively confirm the chemical structure and integrity of 5-(Methylamino)pentan-1-ol hydrochloride before its use in further applications.
References
-
Thoreauchem. Product Inquiry: 5-(methylamino)pentan-1-ol hydrochloride. [Link]
-
PubChemLite. 5-(methylamino)pentan-1-ol hydrochloride (C6H15NO). [Link]
-
Wikipedia. 5-Amino-1-pentanol. [Link]
Sources
- 1. 5-(Methylamino)pentan-1-ol | 2751-70-4 [sigmaaldrich.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Product Inquiry [thoreauchem.com]
- 6. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - 5-(methylamino)pentan-1-ol hydrochloride (C6H15NO) [pubchemlite.lcsb.uni.lu]
- 8. 5-(METHYLAMINO)PENTAN-1-OL | 2751-70-4 [sigmaaldrich.com]
